Chloro(methyldiphenylphosphine)gold(I)
Overview
Description
Chloro(methyldiphenylphosphine)gold(I) is a transition metal catalyst with an empirical formula of C13H13AuClP . It has a molecular weight of 432.64 . It is used as a reactant for the synthesis of bis(alkynethiolate)gold(I) derivatives and cinylgold(I) phosphane complexes .
Chemical Reactions Analysis
Chloro(methyldiphenylphosphine)gold(I) is known to participate in the oxidative addition of iodine to gold(I) complexes . It also plays a role in the formation of three-coordinate gold(I) complexes .Physical and Chemical Properties Analysis
Chloro(methyldiphenylphosphine)gold(I) is a solid substance with a melting point of 116-118 °C . Its molecular weight is 432.64 .Scientific Research Applications
Crystal Structure and Molecular Complexes
Chloro(methyldiphenylphosphine)gold(I) and its analogs have been extensively studied for their crystal structures. Angermaier et al. (1994) analyzed the crystal structures of related gold(I) phosphine complexes, revealing linear axes in the molecular complexes and different aggregation behaviors due to the steric requirements of phosphines (Angermaier, Zeller, & Schmidbaur, 1994). Elder et al. (1981) discovered nearly regular tetrahedral geometry in a gold(I)-phosphine complex, showing symmetry in all Au-P bond lengths and nearly tetrahedral angles (Elder, Zeiher, Onady, & Whittle, 1981).
Synthesis and Pharmacological Applications
Significant work has been done on synthesizing chloro(methyldiphenylphosphine)gold(I) complexes and exploring their potential pharmacological applications. Wang et al. (2017) reported an efficient approach for the synthesis of chloro(organophosphine) gold(I) complexes, highlighting the potential of these compounds in pharmaceutical applications, such as the synthesis of the antiarthritic drug auranofin (Wang, Mi, Wang, & Yang, 2017).
Crystal and Molecular Structures
Research on the crystal and molecular structures of chloro(methyldiphenylphosphine)gold(I) and its variants has provided insights into their properties. Hussain (1986) determined the crystal and molecular structures of chloro(triphenylphosphineselenide)gold(I), one of the few known examples of linear gold(I) complexes having an Au-Se linkage (Hussain, 1986).
Reactions and Bonding
The study of reactions involving chloro(methyldiphenylphosphine)gold(I) complexes is crucial for understanding their chemical behavior. Colacio et al. (1989) investigated the interaction of chloro(triphenylphosphine)gold(I) with oxopurine derivatives under basic conditions, elucidating the molecular structure and bonding of the resulting complexes (Colacio, Romerosa, Ruiz, Román, Gutiérrez-Zorrilla, & Martínez-Ripoll, 1989).
Structural Isomerism in Clusters
Ligare et al. (2017) revealed structural isomerism in ligated gold clusters, showing that phosphine ligated Au8 clusters adopt more extended type structures with increasing exchange of methyldiphenylphosphine for triphenylphosphine. This highlights the ligand-dependent structure-property relationships critical to applications in catalysis and photovoltaics (Ligare, Baker, Laskin, & Johnson, 2017)
Mechanism of Action
Target of Action
Chloro(methyldiphenylphosphine)gold(I) is a transition metal catalyst . The primary targets of this compound are the reactants in the chemical reactions where it is used as a catalyst. It facilitates the transformation of these reactants into desired products by lowering the activation energy of the reaction .
Mode of Action
The mode of action of Chloro(methyldiphenylphosphine)gold(I) involves its interaction with the reactants in a chemical reaction. It forms temporary complexes with the reactants, altering their electronic configuration and making it easier for them to undergo the desired transformation . After the reaction, Chloro(methyldiphenylphosphine)gold(I) is regenerated and can participate in further reactions .
Biochemical Pathways
Chloro(methyldiphenylphosphine)gold(I) is involved in the synthesis of bis(alkynethiolate)gold(I) derivatives and cinylgold(I) phosphane complexes . It also participates in the oxidative addition of iodine to gold(I) complexes and the formation of three-coordinate gold(I) complexes . These reactions are part of larger biochemical pathways, and the products formed can have various downstream effects.
Result of Action
The result of Chloro(methyldiphenylphosphine)gold(I)'s action is the efficient transformation of reactants into products in the reactions where it is used as a catalyst . This can lead to the formation of complex organic compounds, including those with potential pharmaceutical applications .
Properties
IUPAC Name |
chlorogold;methyl(diphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13P.Au.ClH/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;;/h2-11H,1H3;;1H/q;+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOYFWWUVVBZOV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C1=CC=CC=C1)C2=CC=CC=C2.Cl[Au] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13AuClP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60578174 | |
Record name | Chlorogold--methyl(diphenyl)phosphane (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60578174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38686-38-3 | |
Record name | Chlorogold--methyl(diphenyl)phosphane (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60578174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 38686-38-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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